Acetic acid, ((4,5-dichloro-o-tolyl)oxy)-
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Overview
Description
Acetic acid, ((4,5-dichloro-o-tolyl)oxy)-, also known by its CAS number 2300-69-8, is an organic compound with the molecular formula C9H8Cl2O3 and a molecular weight of 235.067 . This compound is characterized by the presence of a dichlorinated aromatic ring attached to an acetic acid moiety through an ether linkage.
Preparation Methods
The synthesis of acetic acid, ((4,5-dichloro-o-tolyl)oxy)-, typically involves the reaction of 4,5-dichloro-o-cresol with chloroacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of the cresol attacks the carbon atom of the chloroacetic acid, resulting in the formation of the ether bond . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of catalysts and controlled reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Acetic acid, ((4,5-dichloro-o-tolyl)oxy)-, can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid or sulfuric acid. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Acetic acid, ((4,5-dichloro-o-tolyl)oxy)-, has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its structural properties.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties, is ongoing.
Mechanism of Action
The mechanism by which acetic acid, ((4,5-dichloro-o-tolyl)oxy)-, exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dichlorinated aromatic ring and ether linkage allow the compound to fit into specific binding sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific biological context and target molecules .
Comparison with Similar Compounds
Similar compounds to acetic acid, ((4,5-dichloro-o-tolyl)oxy)-, include other chlorinated aromatic ethers and acetic acid derivatives. Examples include:
Acetic acid, (4-chloro-o-tolyl)oxy-: This compound has a similar structure but with only one chlorine atom on the aromatic ring.
Acetic acid, (4,5-dichloro-m-tolyl)oxy-: This compound differs in the position of the chlorine atoms on the aromatic ring.
The uniqueness of acetic acid, ((4,5-dichloro-o-tolyl)oxy)-, lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
2300-69-8 |
---|---|
Molecular Formula |
C9H8Cl2O3 |
Molecular Weight |
235.06 g/mol |
IUPAC Name |
2-(4,5-dichloro-2-methylphenoxy)acetic acid |
InChI |
InChI=1S/C9H8Cl2O3/c1-5-2-6(10)7(11)3-8(5)14-4-9(12)13/h2-3H,4H2,1H3,(H,12,13) |
InChI Key |
IYVXBVJAHXCGFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1OCC(=O)O)Cl)Cl |
Origin of Product |
United States |
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